molecular formula C16H21NO3 B016447 (S)-(+)-rolipram CAS No. 216974-75-3

(S)-(+)-rolipram

Cat. No. B016447
CAS RN: 216974-75-3
M. Wt: 275.34 g/mol
InChI Key: HJORMJIFDVBMOB-GFCCVEGCSA-N
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Description

(S)-(+)-Rolipram is a selective phosphodiesterase 4 (PDE4) inhibitor that is used in scientific research to study the effects of the cAMP/PKA pathway. It is a synthetic molecule that is structurally similar to other PDE4 inhibitors such as rolipram and roflumilast. (S)-(+)-Rolipram has been found to have a higher selectivity for the PDE4 enzyme, and has been used in a variety of experiments to study the effects of the cAMP/PKA pathway.

Scientific Research Applications

Phosphodiesterase Inhibitor

(S)-(+)-Rolipram is known for its inhibitory activity against recombinant cyclic-AMP-selective phosphodiesterase (PDE4) subtypes . This property makes it a valuable tool in research related to cellular signaling and response.

Neuroscience

Rolipram has been identified as a compound with potential neuroprotective effects . This makes it a subject of interest in neuroscience, particularly in the development of treatments for neurological disorders such as Alzheimer’s and Parkinson’s disease .

Anti-inflammatory

Rolipram has demonstrated anti-inflammatory effects . This suggests potential applications in the treatment of conditions characterized by inflammation.

Immunosuppressant

The compound has been found to have immunosuppressive properties . This could make it useful in managing autoimmune diseases and in situations where immune response needs to be controlled, such as organ transplantation.

Antidepressant

Rolipram has shown antidepressive effects . This indicates potential applications in the treatment of mood disorders.

Antiparkinsonian

Rolipram has been suggested as a putative antiparkinsonian agent . This opens up possibilities for its use in managing and treating Parkinson’s disease.

Emetic

Rolipram has been noted for its emetic effects . While this may limit its use in some applications, it could be of interest in research related to nausea and vomiting.

Enantiodivergent Synthesis

Both enantiomers of rolipram, including (S)-(+)-rolipram, have been prepared from a common intermediate . This highlights its importance in the field of synthetic chemistry, particularly in studies related to enantiodivergent synthesis.

Mechanism of Action

Target of Action

(S)-(+)-Rolipram is a phosphodiesterase inhibitor with antidepressant properties . Its primary targets are the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B (PDE4B) and cAMP-specific 3’,5’-cyclic phosphodiesterase 4D (PDE4D) . These enzymes play a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes.

Mode of Action

(S)-(+)-Rolipram acts as an inhibitor of its target enzymes, PDE4B and PDE4D . By inhibiting these enzymes, it prevents the breakdown of cAMP, leading to an increase in cAMP levels within the cell. This increase in cAMP levels can then influence various cellular processes, potentially leading to antidepressant effects.

properties

IUPAC Name

(4S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJORMJIFDVBMOB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234634
Record name (S)-Rolipram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-rolipram

CAS RN

85416-73-5
Record name (+)-Rolipram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85416-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Rolipram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085416735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Rolipram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03606
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-Rolipram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROLIPRAM, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6G4VMQ24K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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